molecular formula C17H23NO4 B2938046 [4-(4-PHENYLOXANE-4-CARBONYL)MORPHOLIN-3-YL]METHANOL CAS No. 1421497-31-5

[4-(4-PHENYLOXANE-4-CARBONYL)MORPHOLIN-3-YL]METHANOL

Cat. No.: B2938046
CAS No.: 1421497-31-5
M. Wt: 305.374
InChI Key: JNFOURUUHNPRCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-(4-PHENYLOXANE-4-CARBONYL)MORPHOLIN-3-YL]METHANOL is a useful research compound. Its molecular formula is C17H23NO4 and its molecular weight is 305.374. The purity is usually 95%.
The exact mass of the compound (3-(hydroxymethyl)morpholino)(4-phenyltetrahydro-2H-pyran-4-yl)methanone is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Imaging Applications

  • PET Imaging Agent for Parkinson's Disease : The synthesis of derivatives for PET imaging in Parkinson's disease research demonstrates the utility of morpholino methanone compounds. Specifically, the compound HG-10-102-01, featuring a morpholino methanone structure, was prepared for imaging of the LRRK2 enzyme, highlighting its potential in neurodegenerative disease research (Wang, Gao, Xu, & Zheng, 2017).

Synthetic Methodologies

  • Stereoselective Synthesis : The stereoselective synthesis of differentially protected morpholines from chiral epoxides showcases the importance of these compounds in creating complex molecular architectures with potential applications in drug discovery and material science (Marlin, 2017).

Chemical Reactions and Mechanisms

  • Reactions of 3-Formylchromone : The study on the reaction of 3-formylchromone with cyclic secondary amines in alcoholic media leading to morpholino chromanone derivatives underlines the versatility of morpholino compounds in synthetic chemistry. The solubility and reaction conditions play a crucial role in determining the product, illustrating the importance of morpholino groups in directing chemical reactions (Korzhenko, Osipov, Osyanin, & Klimochkin, 2019).

Antitumor and Enzyme Inhibition

  • Antitumor Activity : The synthesis and structural analysis of a morpholino indazolyl compound demonstrated distinct inhibition on cancer cell proliferation, highlighting the therapeutic potential of morpholino derivatives in cancer treatment (Tang & Fu, 2018).

  • Enzyme Inhibitory Activity : A study on thiophene-based heterocyclic compounds, including morpholino derivatives, revealed their potent enzyme inhibitory activities against various enzymes, indicating the potential of morpholino compounds in developing new therapeutic agents (Cetin, Türkan, Bursal, & Murahari, 2021).

Properties

IUPAC Name

[3-(hydroxymethyl)morpholin-4-yl]-(4-phenyloxan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO4/c19-12-15-13-22-11-8-18(15)16(20)17(6-9-21-10-7-17)14-4-2-1-3-5-14/h1-5,15,19H,6-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNFOURUUHNPRCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=CC=C2)C(=O)N3CCOCC3CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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